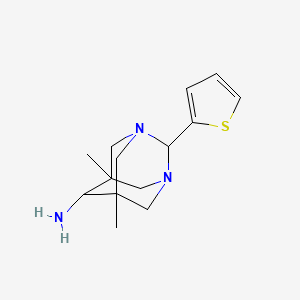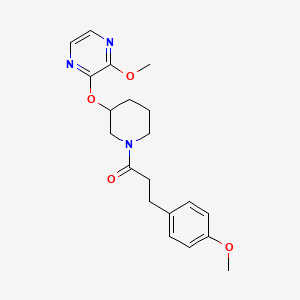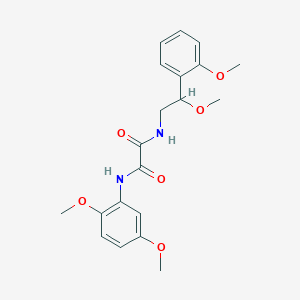
(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R,6S,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine, or (1R,5R,6S,7S)-5,7-dimethyldithiadamantane (DMDTA), is a novel synthetic compound with potential applications in the medical and pharmaceutical fields. DMDTA is a heterocyclic compound containing both carbon and nitrogen atoms, and is of particular interest due to its unique structure and properties. The structure of DMDTA is highly stable and has a low degree of reactivity, making it an ideal candidate for use in a variety of applications.
Applications De Recherche Scientifique
Generation and Rearrangements of Ylides
The study by Zotto et al. (2000) investigated the reaction of tertiary amines with α-diazo ketones, catalyzed by a specific complex, leading to the formation and rearrangement of nitrogen ylides. This process could be relevant for the compound , considering its structural similarity to the amines used in the study (Zotto et al., 2000).
Synthesis and Biological Activities
Gopi and Dhanaraju (2018) explored the synthesis of novel Mannich base derivatives, involving amines similar to (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine, and examined their anti-diabetic and anti-inflammatory activities. This suggests potential biological applications for the compound (Gopi & Dhanaraju, 2018).
Novel Multicomponent Synthesis
Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a multi-component reaction involving similar amines. This method could potentially be applied to synthesize derivatives of (1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine (Rahmani et al., 2018).
Propriétés
IUPAC Name |
5,7-dimethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-13-6-16-8-14(2,12(13)15)9-17(7-13)11(16)10-4-3-5-18-10/h3-5,11-12H,6-9,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIGALDALAPVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,5R,6s,7S)-5,7-dimethyl-2-(thiophen-2-yl)-1,3-diazaadamantan-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)




![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)


